molecular formula C17H20N2O2 B5316217 2-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile

2-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile

Numéro de catalogue B5316217
Poids moléculaire: 284.35 g/mol
Clé InChI: IOTSPRXXOGHJRH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile, commonly known as OSU-6162, is a small molecule drug that has been used for scientific research purposes. It is a potent and selective dopamine stabilizer that has been shown to have potential therapeutic effects in various neurological and psychiatric disorders.

Mécanisme D'action

OSU-6162 works by stabilizing the dopamine transporter (DAT) protein, which is responsible for the reuptake of dopamine from the synaptic cleft. By stabilizing DAT, OSU-6162 increases the availability of dopamine in the brain, which may help alleviate the symptoms of Parkinson's disease, schizophrenia, and ADHD.
Biochemical and Physiological Effects:
OSU-6162 has been found to have several biochemical and physiological effects in the brain. It has been shown to increase the release of dopamine in the striatum, which is a region of the brain involved in motor control and reward processing. OSU-6162 has also been found to increase the expression of dopamine receptors in the prefrontal cortex, which is a region of the brain involved in executive function and decision-making.

Avantages Et Limitations Des Expériences En Laboratoire

OSU-6162 has several advantages for lab experiments. It is a potent and selective dopamine stabilizer that has been extensively studied in animal models and human clinical trials. OSU-6162 has also been found to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
However, there are also some limitations to using OSU-6162 in lab experiments. It is a small molecule drug that may have limited bioavailability and may require frequent dosing to maintain therapeutic effects. OSU-6162 may also have off-target effects on other neurotransmitter systems, which may complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for research on OSU-6162. One direction is to further investigate its potential therapeutic effects in neurological and psychiatric disorders. Another direction is to explore its mechanism of action in more detail and identify potential molecular targets for drug development. Additionally, there may be opportunities to develop new formulations of OSU-6162 that have improved bioavailability and longer-lasting effects.

Méthodes De Synthèse

The synthesis of OSU-6162 involves the reaction of 2-bromo-1-(4-cyanophenyl)ethanone with 1-aminomethyl-9-oxa-8-azaspiro[4.6]undecane in the presence of potassium carbonate and copper(I) iodide. The reaction yields OSU-6162 as a white solid with a purity of over 99%.

Applications De Recherche Scientifique

OSU-6162 has been extensively used in scientific research to study its potential therapeutic effects in various neurological and psychiatric disorders. It has been shown to have potential therapeutic effects in Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). OSU-6162 has been found to enhance dopamine release and stabilize dopamine levels in the brain, which may help alleviate the symptoms of these disorders.

Propriétés

IUPAC Name

2-[(8-oxo-1-oxa-9-azaspiro[4.6]undecan-9-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c18-12-14-4-1-2-5-15(14)13-19-10-9-17(7-3-11-21-17)8-6-16(19)20/h1-2,4-5H,3,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTSPRXXOGHJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N(CC2)CC3=CC=CC=C3C#N)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.